3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring substituted at the 5-position by a (Z)-methylidene group. Key structural elements include:
- Thiazolidinone moiety: A 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group linked to a 4-methoxyphenethyl chain .
- Amino substituent: A 3-methoxypropylamino group at the 2-position of the pyrido-pyrimidinone core.
- Methyl group: A 9-methyl substituent on the pyrido-pyrimidinone system.
The Z-configuration of the methylidene group is critical for maintaining planar geometry, which influences π-conjugation and binding interactions .
Properties
Molecular Formula |
C26H28N4O4S2 |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[2-(3-methoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O4S2/c1-17-6-4-13-29-23(17)28-22(27-12-5-15-33-2)20(24(29)31)16-21-25(32)30(26(35)36-21)14-11-18-7-9-19(34-3)10-8-18/h4,6-10,13,16,27H,5,11-12,14-15H2,1-3H3/b21-16- |
InChI Key |
FEUKKKXECGACQS-PGMHBOJBSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)NCCCOC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)NCCCOC |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 511.67 g/mol. The structure features a pyrido-pyrimidine core along with thiazolidinone and methoxyphenyl groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 511.67 g/mol |
| IUPAC Name | 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
Anticancer Properties
Recent studies have indicated that derivatives of thiazolidinones exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study demonstrated that thiazolidinone derivatives could inhibit the growth of breast cancer cells by inducing G0/G1 phase arrest and promoting apoptosis via the mitochondrial pathway .
Antimicrobial Activity
Thiazolidinone derivatives are also known for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains, suggesting potential use in treating infections caused by resistant bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties as well. Studies have indicated that it can reduce nitric oxide production in macrophages, which is crucial in the inflammatory response. This suggests a potential therapeutic role in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that control cell growth.
- Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
-
Breast Cancer Study : In vitro studies demonstrated that the compound inhibited MCF-7 breast cancer cells' growth by inducing apoptosis through the intrinsic pathway involving caspase activation.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected.
-
Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
Key Observations :
- Thiazolidinone vs.
- Substituent Effects: The 4-methoxyphenethyl chain in the target compound improves solubility compared to purely alkyl thiazolidinone substituents (e.g., 2-methoxyethyl in ). Methoxy groups also modulate electron density, affecting receptor interactions .
- Amino Group Variations: Linear 3-methoxypropylamino substituents (target) may confer better aqueous solubility than cyclic amines (e.g., tetrahydropyridinyl in ), but cyclic amines often enhance target affinity due to rigid conformations .
Analytical Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
